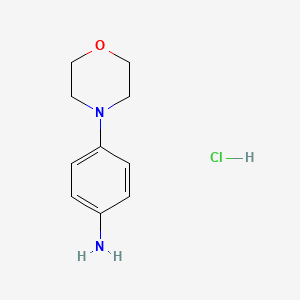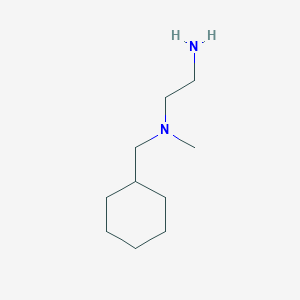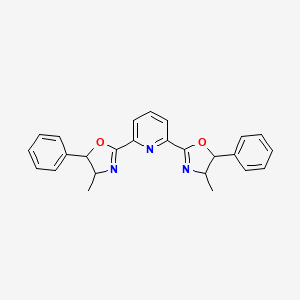
2,3-Dichloropropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloropropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichloropropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,3-propanesultone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced chlorination techniques and optimized reaction conditions allows for efficient large-scale production .
化学反応の分析
Types of Reactions
2,3-Dichloropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to 2,3-dichloropropane using reducing agents like zinc in acidic conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Zinc and hydrochloric acid are typical reagents for reduction reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
科学的研究の応用
2,3-Dichloropropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,3-dichloropropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often involve the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .
類似化合物との比較
Similar Compounds
1,3-Dichloropropane: A related compound with similar reactivity but lacks the sulfonyl chloride group.
2,3-Dichlorobenzenesulfonyl chloride: Another sulfonyl chloride compound with a benzene ring, used in similar applications.
3-Chloropropanesulfonyl chloride: A similar compound with one chlorine atom, used in the synthesis of various chemical intermediates.
Uniqueness
2,3-Dichloropropane-1-sulfonyl chloride is unique due to its dual functionality, possessing both chlorinated and sulfonyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C3H5Cl3O2S |
|---|---|
分子量 |
211.5 g/mol |
IUPAC名 |
2,3-dichloropropane-1-sulfonyl chloride |
InChI |
InChI=1S/C3H5Cl3O2S/c4-1-3(5)2-9(6,7)8/h3H,1-2H2 |
InChIキー |
QVMRBEYLBVVAJW-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12106978.png)



![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
![4-Ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12107022.png)
![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)


![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)

